molecular formula C9H16FNS B12949004 N-((1-Fluorocyclopentyl)methyl)thietan-3-amine

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine

Cat. No.: B12949004
M. Wt: 189.30 g/mol
InChI Key: XRSMSPWTALBDTG-UHFFFAOYSA-N
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Description

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is a compound that features a fluorinated cyclopentyl group attached to a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of 1-fluorocyclopentylmethyl chloride with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The fluorine atom in the cyclopentyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorinated cyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan-3-amine moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A structurally similar compound without the fluorinated cyclopentyl group.

    Cyclopentylamine: Lacks the thietan moiety but shares the cyclopentylamine structure.

    Fluorocyclopentylamine: Contains the fluorinated cyclopentyl group but lacks the thietan moiety.

Uniqueness

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is unique due to the combination of the fluorinated cyclopentyl group and the thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16FNS

Molecular Weight

189.30 g/mol

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]thietan-3-amine

InChI

InChI=1S/C9H16FNS/c10-9(3-1-2-4-9)7-11-8-5-12-6-8/h8,11H,1-7H2

InChI Key

XRSMSPWTALBDTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC2CSC2)F

Origin of Product

United States

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